molecular formula C9H6F3NO3 B12853952 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone

4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone

Cat. No.: B12853952
M. Wt: 233.14 g/mol
InChI Key: PMTPWJJILUIJEI-UHFFFAOYSA-N
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Description

4’-Methyl-3’-nitro-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C9H6F3NO3 and a molecular weight of 233.14 g/mol It is characterized by the presence of a trifluoromethyl group, a nitro group, and a methyl group attached to an acetophenone backbone

Preparation Methods

The synthesis of 4’-Methyl-3’-nitro-2,2,2-trifluoroacetophenone typically involves the reaction of 4-methyl-3-nitrobenzoyl chloride with trifluoroacetic anhydride in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4’-Methyl-3’-nitro-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4’-Methyl-3’-nitro-2,2,2-trifluoroacetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Methyl-3’-nitro-2,2,2-trifluoroacetophenone involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more easily. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that interact with cellular components. The acetophenone moiety can form hydrogen bonds with target proteins, influencing their activity .

Comparison with Similar Compounds

4’-Methyl-3’-nitro-2,2,2-trifluoroacetophenone can be compared with other trifluoroacetophenone derivatives, such as:

Properties

Molecular Formula

C9H6F3NO3

Molecular Weight

233.14 g/mol

IUPAC Name

2,2,2-trifluoro-1-(4-methyl-3-nitrophenyl)ethanone

InChI

InChI=1S/C9H6F3NO3/c1-5-2-3-6(4-7(5)13(15)16)8(14)9(10,11)12/h2-4H,1H3

InChI Key

PMTPWJJILUIJEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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